molecular formula C25H23N3O3 B11544924 N-(3-methylphenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide

N-(3-methylphenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide

Cat. No.: B11544924
M. Wt: 413.5 g/mol
InChI Key: CKKROKMITKMMMI-UHFFFAOYSA-N
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Description

PHENYL N-[2-(1H-INDOL-3-YL)-1-[(3-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE is a complex organic compound that features an indole moiety, a phenyl group, and a carbamate functional group. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

The synthesis of PHENYL N-[2-(1H-INDOL-3-YL)-1-[(3-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE typically involves multi-step organic reactionsReaction conditions often involve the use of catalysts, solvents like dichloromethane, and bases such as lutidine . Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

PHENYL N-[2-(1H-INDOL-3-YL)-1-[(3-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE can undergo various chemical reactions, including:

Scientific Research Applications

PHENYL N-[2-(1H-INDOL-3-YL)-1-[(3-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE has several scientific research applications:

Mechanism of Action

The mechanism of action of PHENYL N-[2-(1H-INDOL-3-YL)-1-[(3-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

phenyl N-[3-(1H-indol-3-yl)-1-(3-methylanilino)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C25H23N3O3/c1-17-8-7-9-19(14-17)27-24(29)23(28-25(30)31-20-10-3-2-4-11-20)15-18-16-26-22-13-6-5-12-21(18)22/h2-14,16,23,26H,15H2,1H3,(H,27,29)(H,28,30)

InChI Key

CKKROKMITKMMMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC4=CC=CC=C4

Origin of Product

United States

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